Taxinine

Übersicht

Beschreibung

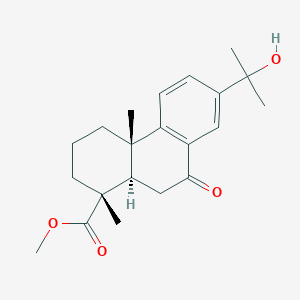

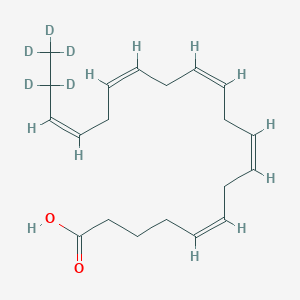

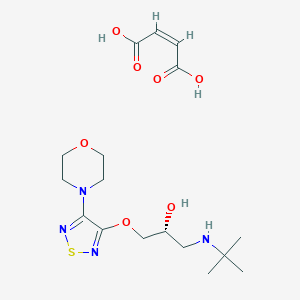

Taxinine is a tetracyclic taxane isolate derived from Taxus brevifolia, Taxus chinensis, and Taxus mairei . It is a natural product belonging to the class of taxanes .

Synthesis Analysis

The synthesis of Taxinine involves several steps including a Diels–Alder cycloaddition reaction . A three-reaction sequence (aldol-annelation-fragmentation) based strategy has been described for the total synthesis of the taxoid diterpene skeleton .

Molecular Structure Analysis

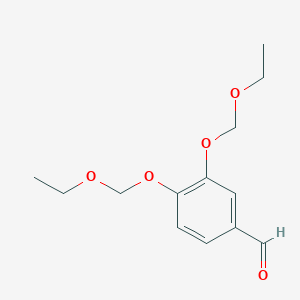

Taxinine has a molecular formula of C35H42O9 and a molecular weight of 606.7 g/mol . It has a complex structure with multiple functional groups and stereocenters .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Taxinine are complex and involve multiple steps . These include C–C bond-forming operations and functional group transformations .

Physical And Chemical Properties Analysis

Taxinine has a molecular weight of 606.7 g/mol and a molecular formula of C35H42O9 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Specific Scientific Field

Oncology and cancer research.

Summary

Taxinine M displays anticancer activity , particularly in inhibiting lung cancer cell proliferation. Like other taxanes, it may also promote microtubule polymerization and prevent microtubule depolymerization. However, it’s essential to note that in tests on human epidermoid carcinoma KB cells, taxinin M showed little or no effect .

Experimental Procedures

Researchers typically evaluate taxinine M’s anticancer potential using in vitro cell culture models. They expose cancer cells (such as lung cancer cells) to varying concentrations of taxinine M and assess its impact on cell viability, proliferation, and apoptosis. Techniques like MTT assays, flow cytometry, and Western blotting are commonly employed.

Results

Quantitative data from experiments reveal the extent of lung cancer cell growth inhibition, cell cycle arrest, and apoptosis induction. Researchers analyze dose-response curves and calculate IC50 values to determine the compound’s potency.

Antifungal Properties

Specific Scientific Field

Plant pathology and fungal diseases.

Summary

Taxinine has been investigated for its antifungal activity . It was tested against several plant pathogenic fungi, including Gibberella fujikuroi and Cladosporium. The results indicate its potential as a natural antifungal agent .

Experimental Procedures

Researchers perform antifungal assays using fungal cultures. They expose the fungi to different concentrations of taxinine and assess growth inhibition, spore germination, and hyphal morphology. Techniques like agar diffusion assays and broth dilution methods are commonly used.

Results

Quantitative data reveal the minimum inhibitory concentration (MIC) required to suppress fungal growth. Researchers also analyze the mode of action by examining cellular changes induced by taxinine treatment.

Mechanistic Class and Anticancer Agents

Specific Scientific Field

Drug discovery and cancer therapeutics.

Summary

Taxinine NN-1, another taxoid, belongs to a new mechanistic class of anticancer agents. It has tubulin as its molecular target, similar to paclitaxel. This finding opens avenues for novel drug development .

Safety And Hazards

When handling Taxinine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

[(1R,2R,3R,5S,8R,9R,10R)-2,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42O9/c1-19-26(39)18-25-31(41-21(3)36)30-20(2)27(44-28(40)15-14-24-12-10-9-11-13-24)16-17-35(30,8)33(43-23(5)38)32(42-22(4)37)29(19)34(25,6)7/h9-15,25,27,30-33H,2,16-18H2,1,3-8H3/b15-14+/t25-,27-,30-,31+,32+,33-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYHEZUZRPMUDM-RZHPVIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taxinine | |

CAS RN |

3835-52-7 | |

| Record name | Taxinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003835527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAXININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7554596HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

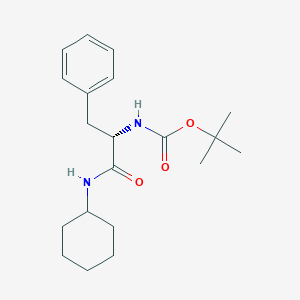

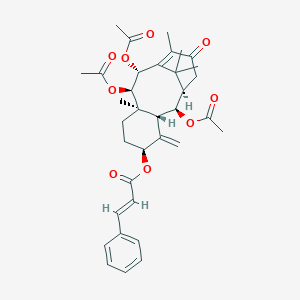

![[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B26102.png)

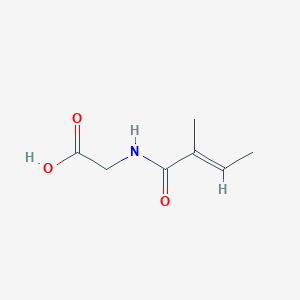

![Imidazo[1,2-a]pyrimidine-5,7-diol](/img/structure/B26103.png)